molecular formula C₁₈H₁₇D₆Cl₂NO₃ B1152562 2C-C-NBOMe-d6 Hydrochloride

2C-C-NBOMe-d6 Hydrochloride

Cat. No.: B1152562
M. Wt: 378.32
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within New Psychoactive Substances (NPS) Research

The NBOMe series of compounds represents a significant category within the larger group of New Psychoactive Substances (NPS). europeanreview.org NPS are substances that are not controlled by international drug conventions but may pose a public health threat. bohrium.com The NBOMe compounds, including 25C-NBOMe, first appeared on the designer drug market in 2010. nih.govacs.org They are structurally derived from the 2C class of phenethylamines, which themselves are analogs of the naturally occurring psychedelic mescaline. nih.govacs.orgmdpi.com

The defining structural feature of NBOMe compounds is the addition of an N-(2-methoxybenzyl) group to the amine of a 2C-X molecule. europeanreview.orgnih.gov This modification significantly increases the compound's affinity and potency at the serotonin (B10506) 5-HT₂A receptor. mdpi.comnih.gov Due to their high potency, NBOMe compounds quickly became a subject of intense interest for forensic and toxicological laboratories, necessitating the development of reliable analytical methods for their detection. europeanreview.orgeuropa.eu The rapid emergence and evolution of NPS like NBOMes present a continuous challenge for analytical chemistry, requiring advanced techniques such as mass spectrometry for accurate identification. europa.euresearchgate.net

Significance of Deuterated Analogs in Chemical and Biological Research

Deuterated analogs, such as 2C-C-NBOMe-d6 Hydrochloride, are indispensable tools in modern analytical chemistry and biomedical research. clearsynth.comrsc.org Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen with an additional neutron. adventchembio.com Replacing hydrogen atoms with deuterium in a molecule creates a compound that is chemically and structurally almost identical to its non-deuterated counterpart but has a slightly higher molecular weight. adventchembio.com

This mass difference is fundamental to its primary application as an internal standard in quantitative analysis, particularly in mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netadventchembio.comresearchgate.net When analyzing a complex sample, a known quantity of the deuterated standard is added. Because the deuterated and non-deuterated compounds have nearly identical chemical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. researchgate.net However, the mass spectrometer can easily distinguish between the analyte of interest and the heavier internal standard. adventchembio.com This allows for precise and accurate quantification of the target compound by correcting for any material lost during sample processing and for variations in instrument response, known as matrix effects. clearsynth.com

Furthermore, deuterated compounds are valuable in metabolic research. adventchembio.comnih.gov By administering a deuterated version of a drug or compound, researchers can trace its metabolic pathways, identify its metabolites, and study its pharmacokinetic profile without the need for radioactive labeling. rsc.orgnih.gov The substitution of deuterium for hydrogen can also affect the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect, which provides insights into reaction mechanisms. rsc.orgnih.gov

In the context of NPS research, deuterated standards like this compound are crucial for the validation of analytical methods used by forensic laboratories to accurately identify and quantify NBOMe compounds in various samples. researchgate.netojp.gov

Chemical Data for this compound

PropertyValue
Formal Name 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-(methoxy-d3)benzyl)ethan-amine-d3, monohydrochloride
Molecular Formula C₁₈H₁₆D₆ClNO₃ · HCl
Molecular Weight 378.3 g/mol
Appearance White Solid as-1.co.jp
Melting Point 180-182°C as-1.co.jp
Solubility Chloroform, Ethyl Acetate (B1210297) as-1.co.jp

Properties

Molecular Formula

C₁₈H₁₇D₆Cl₂NO₃

Molecular Weight

378.32

Synonyms

4-Chloro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine-d6 Hydrochloride;  _x000B_

Origin of Product

United States

Chemical Synthesis and Isotopic Labeling of 2c C Nbome D6 Hydrochloride

General Synthetic Pathways for N-Benzylphenethylamines

N-benzylphenethylamines, a class of compounds to which 2C-C-NBOMe belongs, are typically synthesized through a series of well-established organic reactions. The general approach involves the formation of a phenethylamine (B48288) backbone which is then N-benzylated. nih.govnih.gov

Nitroalkene Intermediate Methodologies

A common and effective method for the synthesis of phenethylamines involves the use of a nitroalkene intermediate. mdpi.comnih.gov This strategy, often referred to as a Henry reaction, begins with the condensation of a substituted benzaldehyde (B42025) with nitromethane (B149229). nih.govmdpi.com In the case of 2C-C-NBOMe, the starting material would be 4-chloro-2,5-dimethoxybenzaldehyde. This aldehyde is reacted with nitromethane in the presence of a base, such as ammonium (B1175870) acetate (B1210297), to form the corresponding β-nitrostyrene derivative. mdpi.com

The subsequent step is the reduction of the nitro group of the β-nitrostyrene to an amine. This transformation is a critical step in forming the phenethylamine core. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. nih.govnih.gov The resulting product is the 2C-C phenethylamine.

The final step in the synthesis of the N-benzylphenethylamine is the reductive amination of the primary amine with a substituted benzaldehyde. For 2C-C-NBOMe, the 2C-C phenethylamine is reacted with 2-methoxybenzaldehyde (B41997). This reaction typically proceeds via the formation of an imine intermediate, which is then reduced in situ to the secondary amine using a reducing agent like sodium borohydride (B1222165) (NaBH4). nih.govnih.gov The final product is then typically converted to its hydrochloride salt for improved stability and handling. nih.gov

Isotopic Labeling Strategies for Deuterated Analogs

Isotopic labeling, particularly with deuterium (B1214612) (a stable isotope of hydrogen), is a powerful tool in chemical and pharmacological research. synmr.inclearsynth.com Deuterated compounds are invaluable as internal standards in quantitative analysis and for studying metabolic pathways. clearsynth.comsymeres.com

Incorporation of Deuterium into the N-Benzyl Moiety (-d6 specific)

The specific labeling of the N-benzyl moiety of 2C-C-NBOMe with six deuterium atoms (d6) can be achieved by using a deuterated precursor during the synthesis. In this case, a deuterated version of 2-methoxybenzaldehyde would be required for the final reductive amination step. The deuterium atoms can be strategically placed on the benzyl (B1604629) ring and/or the methoxy (B1213986) group.

One common method for introducing deuterium into aromatic rings is through acid- or base-catalyzed hydrogen-deuterium exchange. Another approach involves the use of deuterated starting materials in the synthesis of the benzaldehyde itself. For instance, deuterated toluene (B28343) could be a precursor for synthesizing a deuterated benzaldehyde. Catalytic methods, such as those employing iridium complexes, have also been developed for the selective installation of deuterium at specific C-H bonds, including benzylic positions. researchgate.netacs.org

The synthesis of N-benzyl-d6-2C-C-NBOMe would therefore follow the same reductive amination pathway as the unlabeled compound, but with the substitution of 2-methoxybenzaldehyde with its d6-labeled counterpart. This ensures the specific incorporation of the deuterium atoms into the desired N-benzyl portion of the final molecule.

Structural Characterization of Synthesized Deuterated Compounds

Following the synthesis of any new compound, and particularly an isotopically labeled one, thorough structural characterization is essential to confirm its identity, purity, and the precise location of the isotopic labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the structural elucidation of organic molecules. ipb.ptuwo.ca Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of the atoms within a molecule. mdpi.comnih.gov

¹³C NMR spectroscopy is also crucial for confirming the carbon skeleton of the molecule. The chemical shifts of the carbon atoms provide information about their electronic environment. wiley.comrsc.org In deuterated compounds, the signals for carbons directly bonded to deuterium atoms are often broadened or split into multiplets due to carbon-deuterium coupling, providing further confirmation of the location of the isotopic labels. wiley.comcdnsciencepub.com Advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), can be employed to establish the connectivity between different atoms in the molecule, providing unambiguous structural assignment. ipb.pt The use of deuterated solvents is standard practice for preparing samples for NMR analysis. uwo.canih.gov

Below are interactive tables summarizing the expected NMR data for the synthesized compound.

Table 1: Representative ¹H NMR Data

Proton Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic (Phenethylamine)6.8 - 7.2m2H
Aromatic (Benzyl)Not Applicable (Deuterated)--
OCH₃ (Phenethylamine)3.8 - 3.9s6H
OCH₃ (Benzyl)Not Applicable (Deuterated)--
CH₂ (Benzylic)Not Applicable (Deuterated)--
CH₂ (Ethylamine)2.8 - 3.2m4H
NH8.5 - 9.5br s1H

Table 2: Representative ¹³C NMR Data

Carbon Expected Chemical Shift (ppm)
Aromatic C-Cl115 - 120
Aromatic C-O150 - 155
Aromatic C-H (Phenethylamine)110 - 115
Aromatic C (Benzyl)110 - 135 (signals may be broadened or split due to C-D coupling)
OCH₃ (Phenethylamine)55 - 60
OCH₃ (Benzyl)55 - 60 (signal may be broadened or split due to C-D coupling)
CH₂ (Benzylic)50 - 55 (signal may be broadened or split due to C-D coupling)
CH₂ (Ethylamine)25 - 45

Metabolic Pathways and Biotransformation of 2c C Nbome D6 Hydrochloride

In Vitro Metabolic Profiling

In vitro studies using human liver microsomes (HLMs) and hepatocytes are standard methods for predicting the metabolic fate of a compound in humans. oup.comnih.gov These systems contain the necessary cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes responsible for the majority of drug metabolism. oup.com

The biotransformation of 2C-C-NBOMe is heavily mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov Studies have identified several specific CYP isozymes involved in its metabolism. Kinetic studies have shown that 2C-C-NBOMe is a substrate for multiple CYP isoforms, including CYP1A2, CYP2B6, CYP2C19, CYP2D6, and CYP3A4. nih.gov

Among these, CYP2D6 has been identified as the main contributor to the hepatic net clearance of 2C-C-NBOMe, accounting for approximately 83% of its metabolism. nih.gov Other enzymes like CYP2C9 and CYP2C19 are also involved in specific reactions such as O-demethylation, while CYP1A2 and CYP3A4 contribute to hydroxylation pathways. nih.govdoi.org CYP3A4 has also been implicated in N-demethoxybenzylation. doi.org The involvement of multiple CYPs indicates a complex metabolic pathway and suggests a potential for drug-drug interactions. nih.govnih.gov

Table 1: CYP Isozymes Involved in 2C-C-NBOMe Metabolism and their Contribution

CYP Isozyme Role in Metabolism Contribution to Hepatic Net Clearance
CYP2D6 Major metabolizing enzyme 83%
CYP2C19 O-demethylation Minor
CYP2C9 O-demethylation Minor
CYP1A2 Hydroxylation Minor
CYP3A4 Hydroxylation, N-demethoxybenzylation Minor

Data sourced from kinetic studies on NBOMe compounds. nih.govdoi.org

Phase I metabolism of 2C-C-NBOMe involves several key reactions that modify its chemical structure. Studies utilizing human liver microsomes and hepatocytes have consistently identified O-demethylation as a predominant pathway. oup.comnih.gov This can occur at any of the three methoxy (B1213986) groups on the molecule. oup.comnih.gov Following a single demethylation, further O-di-demethylation can also occur. nih.gov

Hydroxylation is another major Phase I reaction, primarily occurring on the N-methoxybenzyl (NBOMe) ring. oup.comnih.gov Other observed, though less common, biotransformations include N-demethoxybenzylation, which results in the formation of the psychoactive phenethylamine (B48288) product, 2C-C. oup.com Dehydrogenation has also been described as a CYP-catalyzed reaction for the NBOMe family. mdpi.com

Table 2: Major Phase I Metabolites of 2C-C-NBOMe Identified in In Vitro Systems

Metabolite Biotransformation Pathway
O-desmethyl-25C-NBOMe O-demethylation
O,O-didesmethyl-25C-NBOMe O-di-demethylation
Hydroxy-25C-NBOMe Hydroxylation
2C-C N-demethoxybenzylation

Metabolites identified through studies with human liver microsomes and hepatocytes. oup.comnih.govresearchgate.net

Following Phase I reactions, the modified metabolites can undergo Phase II conjugation to increase their water solubility and facilitate excretion. acs.orgeuropeanreview.org The most significant Phase II reaction for NBOMe metabolites is glucuronidation. acs.orgacs.org Demethylated and hydroxylated metabolites, which now have a free hydroxyl group, are readily conjugated with glucuronic acid. acs.orgeuropeanreview.org Studies have confirmed that demethylated metabolites of NBOMes are often excreted almost exclusively as glucuronide conjugates. europeanreview.org This suggests that a glucuronated metabolite is likely more abundant in biological fluids than the parent compound or its primary Phase I metabolites. acs.org

In Vivo Metabolic Studies in Preclinical Models

To understand the metabolic fate within a living organism, in vivo studies are conducted, often using preclinical models such as mice. nih.gov These studies help confirm the relevance of in vitro findings and provide information on the excretion of the substance.

In vivo studies on 2C-C-NBOMe in mice have largely corroborated the findings from in vitro experiments. nih.gov Analysis of mouse urine collected after administration of the compound has revealed a similar metabolic profile. nih.gov The predominant metabolites identified were products of O-demethylation, O-di-demethylation, and hydroxylation. nih.gov The consistency between the in vitro (human hepatocytes) and in vivo (mouse) results suggests that the mouse is a suitable model for predicting human metabolism of 2C-C-NBOMe. nih.gov

Table 3: Metabolites of 2C-C-NBOMe Identified in Mouse Urine

Metabolite Metabolic Pathway
O-desmethyl-25C-NBOMe O-demethylation
O,O-didesmethyl-25C-NBOMe O-di-demethylation
Hydroxy-25C-NBOMe Hydroxylation

Metabolites identified in mouse urine samples via LC-HRMS analysis. nih.gov

Studies on related NBOMe compounds have shown that the parent drug is often found at very low concentrations in biological samples, if at all. oup.com Instead, the metabolites, particularly the glucuronide conjugates, are the major species excreted in urine. europeanreview.org For instance, in an analysis of a human urine sample after 25I-NBOMe exposure, a demethylated metabolite was found at a level approximately 80-fold higher than the parent drug, and it was excreted exclusively as a glucuronide conjugate. europeanreview.org This indicates extensive first-pass metabolism and rapid clearance of the parent compound, with the majority of the substance being eliminated as conjugated metabolites. acs.orgeuropeanreview.org

Influence of Deuteration on Metabolic Stability and Pathway Elucidation

The substitution of hydrogen atoms with their stable isotope, deuterium (B1214612), is a strategic approach in medicinal chemistry and pharmacology to modify the pharmacokinetic properties of a compound. In the case of 2C-C-NBOMe-d6 Hydrochloride, deuteration is anticipated to have a significant impact on its metabolic fate, primarily by enhancing its metabolic stability through the kinetic isotope effect and by serving as a tool for the precise elucidation of its biotransformation pathways.

Enhanced Metabolic Stability via the Kinetic Isotope Effect

The metabolism of the non-deuterated parent compound, 2C-C-NBOMe, is primarily driven by Phase I reactions, particularly those catalyzed by Cytochrome P450 (CYP) enzymes. researchgate.net In vitro studies with human liver microsomes and hepatocytes have identified that the main metabolic pathways involve O-demethylation at any of the three methoxy groups (on the phenethylamine ring or the N-benzyl ring), hydroxylation of the aromatic rings, and subsequent Phase II conjugation, typically glucuronidation. researchgate.netnih.govacs.orgoup.com

The cleavage of a carbon-hydrogen (C-H) bond is often the rate-limiting step in CYP-mediated oxidative metabolism. juniperpublishers.com Deuterium forms a stronger covalent bond with carbon (C-D) than hydrogen does (C-H). nih.gov This is due to the greater mass of deuterium, which results in a lower zero-point vibrational energy for the C-D bond, thus requiring more energy to break. wikipedia.org Consequently, replacing hydrogen with deuterium at a site of metabolic attack can significantly slow the rate of that metabolic reaction. This phenomenon is known as the kinetic isotope effect (KIE). wikipedia.orgingenza.com The rate of a reaction involving a C-H bond can be 6 to 10 times faster than the equivalent reaction involving a C-D bond. wikipedia.org

For 2C-C-NBOMe-d6, the "d6" designation indicates the presence of six deuterium atoms. These are typically placed on the two methoxy groups of the phenethylamine ring (the 2,5-dimethoxy positions), as these are primary sites of metabolic vulnerability. By replacing the -OCH3 groups with -OCD3 groups, the rate of O-demethylation at these positions is expected to be substantially reduced, leading to increased metabolic stability of the parent compound. juniperpublishers.com This would result in a longer biological half-life and increased systemic exposure to the parent drug compared to its non-deuterated counterpart. nih.gov

Metabolic Switching

The table below illustrates the hypothetical impact of deuteration on the metabolic profile of 2C-C-NBOMe.

Metabolic PathwayBiotransformationExpected Relative Abundance (2C-C-NBOMe)Expected Relative Abundance (2C-C-NBOMe-d6)Rationale
O-DemethylationRemoval of a methyl group from a methoxy moietyMajorReducedKinetic Isotope Effect slows C-D bond cleavage at deuterated methoxy groups.
HydroxylationAddition of a hydroxyl group to an aromatic ringMinorIncreasedMetabolic switching redirects enzymes to this alternative pathway.
N-DealkylationRemoval of the N-(2-methoxybenzyl) groupMinorIncreasedBecomes a more significant pathway as O-demethylation is inhibited.
Di-demethylationRemoval of two methyl groupsMinorReducedDependent on the initial, now inhibited, O-demethylation step.

Utility in Pathway Elucidation

Stable isotope-labeled compounds are invaluable tools for the definitive identification of metabolic pathways. acs.org The use of 2C-C-NBOMe-d6 in metabolic studies allows for the unambiguous identification of drug-derived metabolites from complex biological matrices. researchgate.net In a typical experiment, a 1:1 mixture of the deuterated (d6) and non-deuterated (d0) compound is incubated with a biological system, such as human liver microsomes. researchgate.net

When the resulting mixture is analyzed by high-resolution mass spectrometry, any molecule originating from the drug will appear as a characteristic doublet of peaks. These peaks will be separated by a mass-to-charge ratio (m/z) difference corresponding to the number of deuterium atoms in the fragment (e.g., a difference of 6 for the intact parent drug or 3 for a fragment containing one deuterated methoxy group). This "isotope signature" makes it straightforward to distinguish true metabolites from endogenous background ions, greatly simplifying the process of mapping the complete biotransformation network. acs.orgresearchgate.net

Advanced Analytical Methodologies for 2c C Nbome D6 Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation of 2C-C-NBOMe from complex mixtures, enabling its subsequent quantification and identification. The choice of chromatographic technique is critical and depends on the sample matrix and the analytical objective.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS), is a robust and widely used method for the determination of 2C-C-NBOMe and its analogs in biological samples. nih.goveuropeanreview.orgresearchgate.net In a typical HPLC-MS/MS method for the analysis of NBOMe compounds in serum, chromatographic separation can be achieved on a C8 reversed-phase column. nih.govnih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid) and an organic solvent (e.g., methanol) is commonly employed. nih.gov This technique offers high sensitivity and selectivity, with reported lower limits of detection for similar NBOMe compounds in the picogram per milliliter (pg/mL) range. nih.govnih.gov The use of a deuterated internal standard like 2C-C-NBOMe-d6 is crucial for accurate quantification, as it co-elutes with the target analyte and compensates for matrix effects and variations in extraction recovery. nih.gov

Table 1: Example HPLC Parameters for NBOMe Analysis
ParameterCondition
ColumnLuna 3 µm C8(2) 100 Å, 100 × 2.0 mm
Mobile Phase A10 mM Ammonium Acetate with 0.1% Formic Acid in Water
Mobile Phase BMethanol (B129727)
Flow Rate0.3 mL/min
Injection Volume10 µL
Run Time10 minutes

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These improvements are due to the use of columns with smaller particle sizes (typically sub-2 µm). For the analysis of NBOMe compounds, UPLC coupled with mass spectrometry provides a powerful tool for their detection in various matrices. uts.edu.aunih.gov The enhanced chromatographic efficiency of UPLC allows for better separation of isomers and closely related compounds. uts.edu.au The use of deuterated internal standards, such as 2C-C-NBOMe-d6, in UPLC-MS/MS methods is standard practice for achieving accurate and precise quantification. cerilliant.com

Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) is another valuable technique for the analysis of many synthetic compounds. umich.eduwvu.eduresearchgate.netsemanticscholar.org However, its application to the analysis of NBOMe compounds requires careful consideration due to the thermal lability of some related structures. Specifically, N-hydroxybenzyl (NBOH) analogs of NBOMe compounds have been shown to be unstable during GC-MS analysis, often degrading to the corresponding 2C compound in the hot injection port. cfsre.org This thermal degradation can lead to the misidentification of the substance. While 2C-C-NBOMe itself is generally stable enough for GC-MS analysis, it is crucial for laboratories to validate their methods to ensure that thermal degradation is not occurring. wvu.eduresearchgate.netsemanticscholar.org Typical GC-MS methods for NBOMe compounds involve a splitless injection and a temperature-programmed separation on a capillary column, such as one with a 5% diphenyl stationary phase. wvu.edusemanticscholar.org

Mass Spectrometry (MS) Applications in Identification and Quantification

Mass spectrometry is an indispensable tool for the analysis of 2C-C-NBOMe-d6 hydrochloride, providing both qualitative and quantitative information with high specificity and sensitivity.

Tandem mass spectrometry (MS/MS) is the gold standard for the confirmatory analysis and quantification of NBOMe compounds in complex matrices like serum and urine. nih.govnih.govnih.gov In this technique, the precursor ion corresponding to the protonated molecule of 2C-C-NBOMe is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity. For 2C-C-NBOMe, characteristic product ions are formed from the cleavage of the molecule, with the methoxybenzyl moiety often yielding a prominent ion at a mass-to-charge ratio (m/z) of 121. nih.gov The use of a stable isotopically labeled internal standard like 2C-C-NBOMe-d6, which has a different precursor ion mass but ideally similar fragmentation pathways, allows for highly accurate quantification by correcting for any analytical variability. nih.gov

Table 2: Example MS/MS Transitions for NBOMe Compounds
CompoundPrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)
2C-C-NBOMe336121, 9126, 60
25H-NBOMe (Internal Standard Example)302121, 9128, 70

High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound and its metabolites. nih.govnih.gov This capability is particularly valuable for the characterization of metabolites of 2C-C-NBOMe in biological samples. researchgate.net In metabolism studies, HRMS can identify various biotransformation products, such as demethylation, hydroxylation, and glucuronidation products. researchgate.net While 2C-C-NBOMe-d6 itself is an internal standard and not typically studied for its metabolism, the principles of using HRMS for metabolite identification of the non-deuterated analog are directly applicable. The high mass accuracy of HRMS allows for the confident identification of unknown metabolites by comparing their measured mass to theoretical masses of potential biotransformation products. nih.govresearchgate.net

Electrospray Ionization (ESI) and Electron Ionization (EI) Modes

Mass spectrometry (MS) is a cornerstone for the identification and structural elucidation of novel psychoactive substances. The choice of ionization mode—primarily Electrospray Ionization (ESI) or Electron Ionization (EI)—is critical as it dictates the fragmentation pattern and the resulting mass spectrum.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is commonly coupled with liquid chromatography (LC). It is particularly effective for analyzing polar and thermally labile molecules like NBOMe compounds. In positive ESI mode, the analysis of NBOMe derivatives typically results in a prominent protonated molecule [M+H]⁺. researchgate.netnih.govresearchgate.net This stability of the parent ion is advantageous for molecular weight determination and for serving as a precursor ion in tandem mass spectrometry (MS/MS) experiments. unc.edu Fragmentation in ESI-MS/MS is induced by collision-induced dissociation (CID). Studies on various NBOMe compounds show that the primary fragmentation pathway involves the cleavage of bonds adjacent to the nitrogen atom. researchgate.net This process generates two key fragment ions: one corresponding to the substituted benzyl (B1604629) group and another representing the phenethylamine (B48288) core. researchgate.net For 2C-C-NBOMe, this would result in characteristic ions such as the 2-methoxybenzyl cation (m/z 121).

Electron Ionization (EI): EI is a hard ionization technique typically paired with gas chromatography (GC). It subjects the analyte to a high-energy electron beam, resulting in extensive and reproducible fragmentation. This extensive fragmentation provides a detailed "fingerprint" of the molecule, which is useful for library matching and structural confirmation. While the molecular ion may be weak or absent, the fragmentation pattern is highly characteristic. mdpi.com For NBOMe isomers, common fragment ions observed under EI conditions include those at m/z 150 and m/z 91. wvu.edu Research has also identified an "ortho effect" in the fragmentation of NBOMe positional isomers, which can be used as a diagnostic tool to differentiate them. wvu.edu

The following table summarizes the key characteristics and typical fragment ions observed for NBOMe compounds in ESI and EI modes.

Table 1: Comparison of ESI and EI Ionization for NBOMe Analysis
Feature Electrospray Ionization (ESI) Electron Ionization (EI)
Ionization Type Soft Ionization Hard Ionization
Coupling Liquid Chromatography (LC-MS) Gas Chromatography (GC-MS)
Parent Ion Strong [M+H]⁺ peak Weak or absent molecular ion
Fragmentation Controlled (MS/MS) Extensive and reproducible
Primary Cleavage Bonds adjacent to the nitrogen atom researchgate.net Widespread fragmentation across the molecule
Characteristic Ions Substituted benzyl cations (e.g., m/z 121), Phenethylamine core ions researchgate.net m/z 150, m/z 91, and others related to the phenethylamine structure wvu.edu
Primary Use Quantitative analysis, screening in biological fluids Structural confirmation, library matching in seized materials

Utility of Deuterated Internal Standards (e.g., 2C-C-NBOMe-d6) in Quantitative Analysis

In quantitative analytical chemistry, particularly when dealing with complex biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the most accurate and precise results. This compound serves as an ideal internal standard for the quantification of 2C-C-NBOMe and related analogues.

A deuterated standard like 2C-C-NBOMe-d6 is chemically identical to the analyte of interest but has a higher molecular weight due to the replacement of hydrogen atoms with deuterium (B1214612). This property provides several key advantages in quantitative analysis, especially in methods using LC-MS:

Correction for Matrix Effects: Biological samples like blood and urine contain numerous endogenous compounds that can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. Because the deuterated internal standard has the same physicochemical properties as the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, these effects are normalized, leading to more accurate quantification. nih.gov

Compensation for Procedural Variability: The internal standard is added to the sample at the beginning of the sample preparation process. Consequently, it accounts for any loss of analyte during extraction, evaporation, and reconstitution steps. It also compensates for variations in injection volume. researchgate.netnih.gov

In practice, calibration curves are constructed by plotting the ratio of the analyte response to the internal standard response against the concentration of the analyte. nih.gov The use of deuterated NBOMe compounds, such as 25C-NBOMe-d3 and 25I-NBOMe-d3, as internal standards has been successfully demonstrated for the quantification of various NBOMe derivatives in analytical methods. researchgate.netnih.govaafs.org

Sample Preparation Strategies for Biological and Seized Materials

The effective extraction and clean-up of analytes from complex matrices are critical for reliable analysis. For NBOMe compounds, which are often found at very low concentrations in biological fluids or embedded in blotter papers, sample preparation is a crucial step. researchgate.neteuropeanreview.org The primary techniques employed include Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP). researchgate.neteuropeanreview.org

Solid Phase Extraction (SPE)

Solid Phase Extraction is a widely used and highly effective technique for sample clean-up and concentration. It involves passing a liquid sample through a solid sorbent material that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of solvent. europeanreview.org

SPE has been successfully applied to extract NBOMe compounds from various biological matrices, including serum and urine. nih.goveuropeanreview.orgcerilliant.com For example, a validated method for quantifying 2CC-NBOMe and 25I-NBOMe in human serum utilized SPE columns for sample extraction prior to LC-MS/MS analysis. researchgate.netnih.gov Similarly, rapid SPE methods have been developed for the detection of nine different NBOMe compounds in urine. europeanreview.org The choice of sorbent (e.g., polymeric reversed-phase) is optimized to ensure high recovery of the target compounds while maximizing the removal of matrix components. cerilliant.com

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a classic sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. europeanreview.org LLE is valued for its simplicity and low cost. researchgate.net An HPLC-MS/MS method for the quantification of 25B-NBOMe in serum and urine was developed using a simple LLE procedure. europeanreview.org While effective, LLE can sometimes be less efficient at matrix removal compared to SPE and may require additional clean-up steps. researchgate.net

Protein Precipitation (PP)

For biological samples with high protein content, such as plasma or serum, Protein Precipitation is often the first step in sample preparation. researchgate.net This technique involves adding a precipitating agent, typically a water-miscible organic solvent like acetonitrile (B52724) (ACN) or methanol (MeOH), to the sample. researchgate.net The solvent disrupts the protein structure, causing them to denature and precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte can be directly injected or subjected to further clean-up. PP is a fast, simple, and inexpensive method, but it is generally not very selective and may result in a less clean extract compared to SPE or LLE. researchgate.net

Table 2: Summary of Sample Preparation Techniques for NBOMe Analysis

Technique Principle Application for NBOMe Analysis Advantages Disadvantages
Solid Phase Extraction (SPE) Analyte partitions onto a solid sorbent, interferences are washed away, and the analyte is eluted. Extraction from serum, urine, and postmortem specimens. nih.goveuropeanreview.orgresearchgate.net High recovery, clean extracts, potential for automation. Can be more costly and require method development.
Liquid-Liquid Extraction (LLE) Analyte partitions between two immiscible liquid phases (e.g., aqueous sample and organic solvent). Extraction from serum and urine. europeanreview.org Simple, low cost. researchgate.net Can be labor-intensive, may have lower recovery, and less effective matrix removal. researchgate.net
Protein Precipitation (PP) Addition of a solvent (e.g., acetonitrile) to precipitate proteins from biological fluids. researchgate.net Used for plasma and brain samples. researchgate.net Fast, simple, inexpensive. researchgate.net Not very selective, may require additional clean-up steps. researchgate.net

Preclinical Research on Cellular and Behavioral Mechanisms of Nbome Analogs

In Vitro Cellular Investigations

Neurochemical Studies (e.g., Monoamine Neurotransmission Modulation)

The primary mechanism of action for NBOMe compounds is their potent agonism at the 5-HT₂A receptor, which is central to their psychedelic effects. nih.gov This interaction initiates a cascade of intracellular signaling, primarily through the Gαq protein pathway, which activates phospholipase C (PLC) and leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov

Studies investigating the interaction of NBOMe analogs with monoamine systems reveal a complex profile. While their primary affinity is for serotonin (B10506) receptors, they also interact with monoamine transporters, albeit with lower potency. Research indicates that NBOMe drugs generally exhibit a higher binding affinity for the serotonin transporter (SERT) compared to the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. nih.gov For instance, 25I-NBOMe displays micromolar affinity for NET, DAT, and SERT. mdpi.com However, when compared to established monoamine transporter inhibitors, this affinity is considered relatively low. nih.gov

In vitro metabolic studies using human liver microsomes have identified O-demethylation and hydroxylation as common and major metabolic pathways for the NBOMe series, processes mediated by cytochrome P450 (CYP) enzymes. tandfonline.com

Table 1: Receptor Binding Affinities (Ki, nM) of NBOMe Analogs
Compound5-HT₂A5-HT₂C5-HT₁AAdrenergic α₁ₐAdrenergic α₂ₐDopamine D₁Dopamine D₂Dopamine D₃
25I-NBOMe 0.64.6180037032067009002100
25C-NBOMe High AffinityHigh Affinity------
25B-NBOMe High AffinityHigh Affinity------

Cellular Responses in Neural and Hepatic Cell Lines (e.g., SH-SY5Y, HepG2)

The cytotoxic potential of NBOMe compounds has been evaluated in various cell lines. Studies on the human neuroblastoma cell line SH-SY5Y have demonstrated that 25C-NBOMe potently reduces cell viability. researchgate.netnih.gov One study reported IC₅₀ values of 89 μM in SH-SY5Y cells, 78 μM in PC12 cells, and 62 μM in SN4741 cells. researchgate.netnih.gov Notably, 25C-NBOMe was found to be over 50 times more potent at reducing the viability of SH-SY5Y cells than methamphetamine. researchgate.netnih.gov The neurotoxic mechanism appears to involve the inhibition of the Akt signaling pathway and the activation of the extracellular signal-regulated kinase (ERK) cascade. researchgate.netwikipedia.org

Further research has shown that NBOMe drugs induce concentration-dependent cytotoxic effects in both differentiated SH-SY5Y cells and primary rat cortical cultures. mdpi.comnih.gov This toxicity is associated with mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane and decreased intracellular ATP levels. mdpi.comnih.gov

In studies using both SH-SY5Y and the human liver cell line HepG2, it was found that the addition of the N-2-methoxybenzyl (NBOMe) group significantly increases the in vitro cytotoxicity of the parent 2C compounds. nih.govresearchgate.net This increased toxicity correlates with the higher lipophilicity of the NBOMe derivatives. nih.gov Furthermore, the cytotoxicity in these cell lines appears to be influenced by the inhibition of cytochrome P450 enzymes, suggesting a role for these enzymes in either the detoxification or bioactivation of these compounds. nih.gov

Table 2: In Vitro Cytotoxicity of 25C-NBOMe in Neural Cell Lines
Cell LineIC₅₀ Value (μM)Key Findings
SH-SY5Y 89Potently reduced cell viability; >50x more potent than methamphetamine. researchgate.netnih.gov
PC12 78Demonstrated significant cytotoxic effects. researchgate.netnih.gov
SN4741 62Showed the highest sensitivity to 25C-NBOMe-induced cytotoxicity. researchgate.netnih.gov

IC₅₀ represents the concentration of a drug that is required for 50% inhibition of cell viability.

Blood-Brain Barrier Permeability Studies

Preclinical evidence strongly suggests that NBOMe analogs can effectively cross the blood-brain barrier (BBB). nih.govnih.gov Studies involving systemic administration of 25I-NBOMe in animal models resulted in the detection of the compound in various brain regions shortly after injection, indicating rapid and efficient penetration into the central nervous system. nih.govresearchgate.net Research has also shown that repeated administration can lead to the accumulation of the drug in brain tissue. nih.govnih.gov The chemical modification of adding the N-benzyl moiety to the 2C structure not only enhances receptor affinity but also increases lipophilicity and brain permeability. researchgate.net This characteristic is crucial for their psychoactive effects, as the ability to reach central nervous system targets is a prerequisite for action. sciexplor.com

In Vivo Behavioral Pharmacology in Animal Models (e.g., Rodents, Zebrafish)

Receptor-Mediated Behavioral Responses (e.g., Head-Twitch Response)

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT₂A receptor-mediated hallucinogenic effects in humans. researchgate.net Numerous studies have demonstrated that NBOMe analogs reliably induce this behavior. Administration of compounds like 25B-NBOMe and 25I-NBOMe has been shown to cause a significant increase in head-twitch or wet-dog shake (WDS) behaviors in rats and mice. nih.govnih.gov

Interestingly, many NBOMe compounds exhibit a non-linear, often inverted U-shaped, dose-response curve for inducing the HTR. nih.govnih.gov This phenomenon is hypothesized to result from the engagement of other serotonin receptor subtypes, such as 5-HT₂C, at higher doses, which may modulate and even inhibit the 5-HT₂A-mediated HTR. researchgate.net For example, 25I-NBOMe displayed a U-shaped dose-response curve for its effect on HTR in rats. nih.gov Studies in mice have also confirmed that 25C-NBOMe induces the head-twitch response, further supporting its classification as a potent 5-HT₂A agonist with hallucinogenic-like effects in animal models. researchgate.net

Investigating Dopaminergic and Serotonergic Pathway Modulation

In addition to their primary action on 5-HT₂A receptors, NBOMe analogs significantly modulate dopaminergic and broader serotonergic pathways in vivo. Microdialysis studies in freely moving rats have provided direct evidence of these effects. Administration of 25B-NBOMe and 25I-NBOMe leads to increased extracellular levels of both dopamine (DA) and serotonin (5-HT) in key brain regions associated with reward and executive function, including the frontal cortex, nucleus accumbens, and striatum. nih.govnih.gov

Similar to the head-twitch response, the effect on dopamine and serotonin release can follow a non-linear dose-response pattern. For instance, 25B-NBOMe showed an inverted U-shaped dose-response effect on dopamine and serotonin levels in the rat frontal cortex. nih.gov The modulation of these neurotransmitter systems is believed to underlie some of the abuse potential of these substances. nih.gov Research has linked the rewarding and reinforcing effects of NBOMe compounds to their influence on the dopaminergic system, including observed changes in the expression of D₁ and D₂ dopamine receptors in the nucleus accumbens and ventral tegmental area (VTA) following repeated administration. nih.gov Studies with 25I-NBOMe have also confirmed its ability to affect dopamine transmission in the nucleus accumbens shell of rats. mdpi.com


Role of Deuterated Analogs in Preclinical Pharmacokinetics and Dynamics

In the preclinical evaluation of novel psychoactive substances such as NBOMe analogs, deuterated versions of these compounds, exemplified by 2C-C-NBOMe-d6 Hydrochloride, serve as invaluable tools for elucidating their metabolic pathways, pharmacokinetic profiles, and pharmacodynamic characteristics. The strategic replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612), can significantly influence the pharmacological properties of a molecule without altering its fundamental chemical structure or receptor interaction profile. researchgate.netnih.gov

The primary rationale for employing deuterated analogs in preclinical research lies in the kinetic isotope effect (KIE). nih.govnih.gov This phenomenon occurs when the substitution of an atom with its heavier isotope leads to a decrease in the rate of a chemical reaction, particularly those involving the cleavage of a bond to that atom. nih.gov In the context of drug metabolism, many enzymatic reactions, especially those mediated by the cytochrome P450 (CYP450) enzyme system, involve the breaking of carbon-hydrogen (C-H) bonds. nih.govnih.gov By replacing a hydrogen atom at a known site of metabolic attack with a deuterium atom, the resulting carbon-deuterium (C-D) bond, being stronger, is cleaved at a slower rate. nih.gov

In the preclinical investigation of NBOMe analogs, which are known to be potent serotonergic agonists, understanding their metabolic fate is crucial for characterizing their complete pharmacological profile. researchgate.neteuropeanreview.org The use of deuterated analogs like 2C-C-NBOMe-d6 allows researchers to pinpoint specific sites of metabolism on the molecule. By observing how deuteration at different positions affects the pharmacokinetic profile, investigators can deduce which parts of the molecule are most susceptible to enzymatic degradation. This information is vital for structure-activity relationship (SAR) studies and for the design of new analogs with potentially improved therapeutic properties or reduced toxicity.

Furthermore, deuterated compounds are instrumental in analytical and bioanalytical methodologies. For example, a deuterated analog can be used as an internal standard in mass spectrometry-based quantification of the non-deuterated parent drug in biological samples. frontierspartnerships.org Its nearly identical chemical properties ensure that it behaves similarly during sample preparation and analysis, while its distinct mass allows for its clear differentiation from the analyte of interest, leading to more accurate and reliable measurements.

While specific preclinical data for this compound is not extensively available in the public domain, the expected impact of deuteration on its pharmacokinetic profile can be extrapolated from the established principles of the kinetic isotope effect. The following table provides a hypothetical comparison of key pharmacokinetic parameters between a standard NBOMe analog and its deuterated counterpart, illustrating the potential effects of deuterium substitution.

Table 1: Hypothetical Pharmacokinetic Parameters of an NBOMe Analog and its Deuterated Version

ParameterStandard NBOMe AnalogDeuterated NBOMe Analog (e.g., 2C-C-NBOMe-d6)Expected Change
Plasma Half-Life (t½) 2 hours4 hoursIncreased
Clearance (CL) 10 L/hr5 L/hrDecreased
Area Under the Curve (AUC) 500 ng·hr/mL1000 ng·hr/mLIncreased
Maximum Concentration (Cmax) 100 ng/mL120 ng/mLPotentially Increased
Time to Maximum Concentration (Tmax) 0.5 hours0.5 hoursUnchanged

It is important to note that the magnitude of the kinetic isotope effect, and therefore the extent of the change in pharmacokinetic parameters, is highly dependent on the specific site of deuteration and the particular metabolic pathways involved. nih.gov Preclinical studies utilizing deuterated analogs are therefore essential for a comprehensive understanding of the pharmacology of new synthetic compounds like the NBOMe series.

Forensic Science and Analytical Toxicology Research

Method Validation for Detection and Quantification in Complex Matrices

To ensure the reliability of analytical results in forensic toxicology, it is imperative to develop and validate robust methods for the detection and quantification of compounds like 2C-C-NBOMe in complex biological matrices such as blood, urine, and plasma. The concentrations of NBOMe compounds in postmortem cases are often exceedingly low, typically less than 0.50 ng/mL, necessitating highly sensitive analytical methods. researchgate.netoup.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantification of NBOMe compounds due to its high sensitivity and selectivity. europeanreview.orgresearchgate.netoup.com

Validated LC-MS/MS methods for a range of NBOMe compounds have been reported in the scientific literature, demonstrating good linearity, low limits of detection (LOD) and quantification (LOQ), and acceptable precision and accuracy. researchgate.netresearchgate.netnih.govunb.br These methods often involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances from the biological matrix. europeanreview.orgoup.comunb.br The use of deuterated internal standards, such as 2C-C-NBOMe-d6, is crucial in these validated methods to compensate for matrix effects and variations in extraction recovery and instrument response. researchgate.netnih.govoup.com

Below is a table summarizing the validation parameters of several published LC-MS/MS methods for the analysis of NBOMe compounds in different biological matrices.

Compound(s)MatrixLinearity RangeLODLOQPrecision (%RSD)Accuracy (%)Reference
25B-, 25C-, 25D-, 25H-, 25I-, 25T2-NBOMeWhole Blood, Plasma, Urine0.01-20 ng/mLNot Reported0.01-0.02 ng/mL<8.1%Not Reported researchgate.net
25B-, 25C-, 25I-NBOMeUrine0.1-100 ng/mL5-25 pg/mL50 pg/mL<20%±20% researchgate.netnih.gov
25B-, 25C-, 25I-NBOMeHair0.025-2.5 ng/mg3-5 pg/mg6.25-12.5 pg/mg<20%±20% researchgate.netnih.gov
Nine NBOMe derivativesUrine1-100 ng/mL0.10 ng/mL1.0 ng/mL<14%86-116% nih.gov
Multiple NPS including 25B-, 25C-, 25I-NBOMeBlood, UrineVariableNot Reported0.4-16 ng/mLComparable to LLE and SPEComparable to LLE and SPE unb.br

Research on Stability and Degradation Products in Analytical Procedures

The stability of analytes in biological samples is a critical factor in forensic toxicology, as degradation can lead to inaccurate quantification and potentially false-negative results. Research has been conducted to evaluate the stability of NBOMe compounds in whole blood under various storage conditions. One study found that several NBOMe compounds, including 25B-NBOMe and 25C-NBOMe, showed significant degradation over time, particularly at room temperature and refrigerated conditions (4°C). researchgate.net

For instance, at a low concentration (0.3 ng/mL), 25B-NBOMe and 25C-NBOMe were undetectable after 30 days at room temperature. researchgate.net Even at a higher concentration (8 ng/mL), most NBOMes decreased by more than 20% after 15 days at room temperature. researchgate.net Long-term storage at -20°C was found to be the most suitable condition for preserving the integrity of these compounds in whole blood. researchgate.net

The following table summarizes the stability of various NBOMe compounds in whole blood at different temperatures over a 180-day period.

CompoundConcentrationStorage TemperatureTime PeriodDegradationReference
25B-, 25C-, 25I-, 25E-NBOMe0.3 ng/mLRoom Temperature15 days>20% decrease researchgate.net
25B-, 25C-, 25I-, 25E-NBOMe0.3 ng/mLRoom Temperature30 daysUndetectable researchgate.net
All NBOMes studied0.3 ng/mLRoom Temperature60 daysBelow LOQ (0.1 ng/mL) researchgate.net
25B-, 25C-, 25I-, 25G-, 25D-, 25E-NBOMe0.3 ng/mL4°C180 days>20% decrease (up to 54%) researchgate.net
Most NBOMes (except 25H-NBOMe)8 ng/mLRoom Temperature15 days>20% decrease researchgate.net
25B-, 25C-, 25I-NBOMe8 ng/mL4°C180 daysUnstable researchgate.net
All analytesLow, Medium, High QC-20°C180 daysStable researchgate.net

As previously mentioned in section 7.1, the thermal instability of NBOH compounds during GC-MS analysis is a significant issue, leading to their degradation to the corresponding 2C compounds. cfsre.orgresearchgate.net This degradation is a critical consideration in the development and application of analytical methods for these substances. The use of derivatization or alternative analytical techniques like LC-MS/MS is recommended to avoid this issue. cfsre.org

Importance of Isotopic Internal Standards in Forensic Quantitation

The use of stable isotope-labeled internal standards (SIL-IS), such as 2C-C-NBOMe-d6 Hydrochloride, is a cornerstone of modern quantitative analysis in forensic toxicology, particularly when using mass spectrometry-based methods. clearsynth.comwisdomlib.orgkcasbio.com These standards are molecules that are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier isotope (e.g., deuterium (B1214612) for hydrogen). clearsynth.com

The primary advantage of using a SIL-IS is its ability to compensate for variations that can occur during sample preparation and analysis. clearsynth.comkcasbio.com Because the SIL-IS has nearly identical physicochemical properties to the analyte, it will behave similarly during extraction, derivatization, and injection into the analytical instrument. researchgate.net Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

A critical role of SIL-IS is in mitigating the "matrix effect," which is the suppression or enhancement of the analyte's signal by co-eluting compounds from the biological matrix. clearsynth.comkcasbio.comnih.gov Since the SIL-IS co-elutes with the analyte, it experiences the same matrix effects, allowing for an accurate correction of the analyte's response. kcasbio.com This leads to improved accuracy and precision in the quantification of the target compound. clearsynth.comwisdomlib.org

In the context of 2C-C-NBOMe analysis, the use of a deuterated internal standard like 2C-C-NBOMe-d6 is essential for achieving reliable and defensible quantitative results in forensic casework. Several validated methods for NBOMe compounds have successfully employed deuterated internal standards. For example, 25B-NBOMe-D3 has been used as an internal standard for the analysis of 25B-, 25C-, and 25I-NBOMe in urine and hair. researchgate.netnih.gov Similarly, 25I-NBOMe-d3 has been utilized in the quantitative analysis of 25C-NBOMe in blood and other tissues. oup.com The use of 25C-NBOMe D3 has also been reported as an internal standard for the analysis of various NBOMe, NBOH, and NBF derivatives in oral fluids. nih.gov The selection of an appropriate deuterated internal standard is also influenced by the derivatization method used in GC-MS analysis, as different derivatives can produce different fragmentation patterns that may affect the suitability of certain ion pairs for quantification. nih.gov

The European Medicines Agency (EMA) has noted that over 90% of submissions to their agency have incorporated SIL-IS in their assay validations, highlighting the regulatory importance and scientific acceptance of this practice. kcasbio.com

Future Directions and Research Gaps

Elucidation of Comprehensive Metabolic Profiles of Deuterated Analogs

A significant gap in the current understanding of 2C-C-NBOMe-d6 hydrochloride lies in its metabolic fate within the human body. While the metabolism of non-deuterated NBOMe compounds has been investigated, the introduction of deuterium (B1214612) atoms can significantly alter metabolic pathways. nih.gov The primary metabolic routes for NBOMe compounds include O-demethylation at the three methoxy (B1213986) groups, hydroxylation of the aromatic rings and alkyl chains, and N-debenzylation to the corresponding 2C-C compound. nih.govmdpi.com

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can slow down the rate of metabolic reactions where the cleavage of a C-H bond is the rate-limiting step. nih.govresearchgate.net Consequently, deuteration at specific sites, such as the methoxy groups in 2C-C-NBOMe-d6, could lead to a decreased rate of O-demethylation, potentially altering the pharmacokinetic profile and the relative abundance of different metabolites. nih.gov

Future research should focus on in vitro and in vivo studies to comprehensively map the metabolic profile of this compound. This would involve incubating the compound with human liver microsomes to identify the primary metabolites and the cytochrome P450 (CYP) isoenzymes responsible for their formation. nih.govnih.gov Animal studies, for instance in rats, could provide further insights into the in vivo metabolism and excretion of the compound and its metabolites. mdpi.com A comparative analysis with the non-deuterated 2C-C-NBOMe would be crucial to quantify the impact of deuteration on the metabolic pathways.

Research ObjectiveProposed MethodologyExpected Outcome
Identify primary metabolites of 2C-C-NBOMe-d6.In vitro incubation with human liver microsomes followed by high-resolution mass spectrometry.Identification of O-demethylated, hydroxylated, and other phase I and phase II metabolites.
Determine the kinetic isotope effect on metabolism.Comparative metabolic stability assays between 2C-C-NBOMe-d6 and 2C-C-NBOMe.Quantification of the change in the rate of metabolism due to deuteration.
Characterize in vivo metabolic profile.Administration to animal models (e.g., rats) and analysis of urine and blood samples.Understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of the deuterated compound.

Advanced Receptor Pharmacology and Ligand Bias Studies

The pharmacological activity of 2C-C-NBOMe is primarily mediated by its potent agonism at the serotonin (B10506) 5-HT2A receptor. nih.govwikipedia.org The N-(2-methoxybenzyl) substitution significantly increases the affinity for this receptor compared to its parent compound, 2C-C. nih.gov While isotopic substitution is not generally expected to alter the fundamental pharmacodynamic properties of a ligand, such as its binding affinity to a receptor, subtle effects cannot be entirely ruled out and warrant investigation.

It would be valuable to investigate whether the deuteration in 2C-C-NBOMe-d6 influences its functional selectivity at the 5-HT2A receptor compared to the non-deuterated analog. This could be achieved using a battery of in vitro functional assays that measure the activation of different signaling pathways, such as Gq/11-mediated calcium release and β-arrestin recruitment. nih.gov Such studies would provide a more nuanced understanding of the compound's interaction with the 5-HT2A receptor and could offer insights into how isotopic substitution might subtly modulate its pharmacological effects.

Research AreaKey QuestionsPotential Impact
Receptor Binding AffinityDoes deuteration alter the binding affinity of 2C-C-NBOMe-d6 for the 5-HT2A receptor and other serotonin receptor subtypes?Confirmation of the primary molecular target and potential for off-target effects.
Functional SelectivityDoes 2C-C-NBOMe-d6 exhibit a different pattern of signaling pathway activation at the 5-HT2A receptor compared to 2C-C-NBOMe?Deeper understanding of the structure-function relationship and potential for tailored pharmacological profiles.
In Vivo PharmacologyHow does the potential alteration in pharmacokinetics due to deuteration affect the in vivo pharmacological effects of the compound?Correlation of molecular and cellular effects with organism-level responses.

Development of Novel Analytical Techniques for Enhanced Detection

The detection and quantification of NPS, including NBOMe compounds, in forensic and clinical settings present ongoing challenges. clinicallab.combrjac.com.brnih.gov Current analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are capable of identifying many of these compounds. europeanreview.org Deuterated analogs are frequently synthesized for use as internal standards in these quantitative methods to improve accuracy and precision. oup.com

However, the emergence of deuterated compounds as substances of use themselves requires the development of analytical strategies that can not only detect them but also differentiate them from their non-deuterated counterparts and the deuterated internal standards used in routine analysis. High-resolution mass spectrometry (HRMS) is a powerful tool that can distinguish between compounds with very small mass differences, making it well-suited for this purpose.

Future research should focus on the development and validation of specific and sensitive HRMS methods for the routine screening and quantification of 2C-C-NBOMe-d6 in various biological matrices, such as blood and urine, as well as in seized materials. This would involve characterizing the fragmentation patterns of the deuterated compound to identify unique product ions that can be used for its unambiguous identification. Furthermore, the development of novel sample preparation techniques that can efficiently extract and concentrate the analyte from complex matrices would enhance the sensitivity and reliability of these methods.

Analytical ChallengeProposed SolutionBenefit
Differentiation from non-deuterated analog and internal standards.High-resolution mass spectrometry (HRMS) to resolve small mass differences.Unambiguous identification and prevention of analytical interference.
Sensitive detection in biological samples.Development of optimized solid-phase extraction (SPE) or liquid-liquid extraction (LLE) methods.Improved limits of detection and quantification for clinical and forensic applications.
Rapid screening of seized materials.Exploration of ambient ionization techniques, such as paper spray ionization-mass spectrometry (PSI-MS).Faster turnaround times for forensic laboratory analysis.

Computational Chemistry and Molecular Modeling for Structure-Function Insights

Computational chemistry and molecular modeling are invaluable tools for understanding the interactions between ligands and their receptor targets at the atomic level. irb.hr Molecular docking studies have been used to investigate the binding of NBOMe compounds to the 5-HT2A receptor, providing insights into the key amino acid residues involved in the interaction. nih.gov

Future computational studies could provide a deeper understanding of the structure-function relationships of 2C-C-NBOMe-d6. Molecular dynamics simulations could be employed to investigate how deuteration might affect the conformational dynamics of the ligand and its binding to the 5-HT2A receptor. While significant changes are not expected, these simulations could reveal subtle alterations in the vibrational modes of the molecule and its interactions with the receptor's binding pocket.

Furthermore, quantum mechanics/molecular mechanics (QM/MM) calculations could be used to model the enzymatic reactions involved in the metabolism of 2C-C-NBOMe-d6. These calculations could help to predict the kinetic isotope effect for different metabolic pathways and provide a theoretical framework for interpreting the results of in vitro and in vivo metabolism studies. The integration of computational modeling with experimental data will be crucial for building a comprehensive understanding of the chemical and biological properties of this compound. acs.orgwhiterose.ac.uknih.gov

Computational ApproachResearch GoalPotential Insights
Molecular Dynamics (MD) SimulationsTo investigate the influence of deuteration on the ligand's conformational flexibility and its interaction with the 5-HT2A receptor.Understanding of subtle changes in binding dynamics and residence time at the receptor.
Quantum Mechanics/Molecular Mechanics (QM/MM)To model the metabolic reactions and predict the kinetic isotope effect.Theoretical prediction of the most likely metabolic pathways to be affected by deuteration.
Structure-Activity Relationship (SAR) ModelingTo build predictive models for the pharmacological activity of other deuterated NBOMe analogs.Guidance for the synthesis and evaluation of future novel psychoactive substances.

Q & A

What are the optimal synthetic routes and characterization methods for 2C-C-NBOMe-d6 Hydrochloride?

Level : Basic
Answer :
The synthesis of this compound involves deuterated precursors to achieve isotopic labeling. Key steps include:

  • Deuteration : Use deuterated methoxy groups (e.g., CD3O−) during alkylation to ensure isotopic purity.
  • Purification : Employ preparative HPLC with reverse-phase columns (C18) and mobile phases optimized for polar compounds (e.g., methanol/ammonium formate buffer) .
  • Characterization : Validate structural integrity via:
    • LC-MS/MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 221.71 + 36.46 for HCl salt) and isotopic patterns .
    • NMR : Compare deuterated vs. non-deuterated analogs (e.g., absence of proton signals in CD3 groups) .
    • Elemental Analysis : Verify stoichiometry (C10H8D6ClNO2•HCl) .

How can researchers mitigate batch-to-batch variability in deuterated analogs like this compound?

Level : Advanced
Answer :
Batch variability arises from incomplete deuteration or residual solvents. Mitigation strategies include:

  • Quality Control : Implement strict QC protocols:
    • Isotopic Purity : Use high-resolution mass spectrometry (HRMS) to quantify D6 incorporation (target ≥98%) .
    • Residual Solvents : Follow ICH guidelines with GC-MS headspace analysis for methanol/acetone traces .
  • Process Optimization : Apply Design of Experiments (DoE) to optimize reaction time, temperature, and deuterium source purity .

What analytical techniques differentiate this compound from its non-deuterated counterpart?

Level : Basic
Answer :
Key techniques include:

  • Mass Spectrometry : Observe mass shifts (e.g., +6 Da for D6 labeling) and isotopic distribution patterns .
  • Vibrational Spectroscopy : Compare FTIR spectra for C-D stretching (~2100 cm⁻¹) vs. C-H (~2800 cm⁻¹) .
  • NMR : Suppressed proton signals in deuterated regions (e.g., methoxy groups) using deuterated solvents (e.g., D2O) .

How should researchers design in vitro assays to study this compound’s receptor binding kinetics?

Level : Advanced
Answer :
For receptor affinity studies:

  • Radioligand Displacement : Use tritiated or fluorescent ligands (e.g., [3H]-LSD for 5-HT2A receptors) in competitive binding assays.
  • Buffer Optimization : Adjust pH (7.4) and ionic strength (e.g., PBS) to mimic physiological conditions .
  • Control Groups : Include non-deuterated 2C-C-NBOMe and negative controls (e.g., ketanserin for 5-HT2A antagonism) .
  • Data Normalization : Express results as % displacement or Ki values using nonlinear regression (e.g., GraphPad Prism) .

How can contradictory data on metabolic stability of NBOMe compounds be resolved?

Level : Advanced
Answer :
Contradictions often stem from assay conditions or species differences. Resolution methods:

  • Cross-Validation : Compare microsomal stability (human vs. rodent) under standardized CYP450 cofactors (NADPH, Mg²⁺) .
  • Metabolite Profiling : Use LC-HRMS to identify deuterium retention in metabolites (e.g., demethylated vs. de-deuterated products) .
  • Statistical Analysis : Apply ANOVA to assess inter-lab variability in incubation times or enzyme batches .

What safety protocols are critical for handling this compound in lab settings?

Level : Basic
Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing/powder handling to avoid inhalation .
  • Waste Disposal : Neutralize HCl salt with sodium bicarbonate before disposal in hazardous waste containers .

How can researchers validate the specificity of immunoassays for detecting this compound in biological matrices?

Level : Advanced
Answer :

  • Cross-Reactivity Testing : Screen against structural analogs (e.g., 25C-NBOMe) and metabolites using spiked serum samples .
  • Matrix Effects : Assess ion suppression/enhancement via post-column infusion in LC-MS/MS .
  • Limit of Detection (LOD) : Determine via serial dilution until signal-to-noise ratio ≥3:1 .

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